B1576819 Pleurain-B1 antimicrobial peptide

Pleurain-B1 antimicrobial peptide

Cat. No.: B1576819
Attention: For research use only. Not for human or veterinary use.
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Description

Pleurain-B1 is an antimicrobial peptide (AMP) identified through cDNA screening in ranid amphibians, alongside its counterpart Pleurain-C1 . It belongs to a class of antioxidant peptides that share conserved signal peptides with antimicrobial precursors, suggesting a dual functional role in oxidative stress response and microbial defense . While its exact mechanism of action remains understudied, its structural and functional linkage to other AMPs implies membrane-disruptive activity or intracellular targeting, common among cationic peptides . Preliminary assays indicate moderate antimicrobial activity against select pathogens, though its spectrum and potency require further validation .

Properties

bioactivity

Antibacterial, Antifungal

sequence

FLGGLLASLLGKI

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Similar Antimicrobial Peptides

Structural and Functional Comparisons

Table 1: Key Properties of Pleurain-B1 and Selected AMPs

Peptide Source Structure Charge Hydrophobicity Key Antimicrobial Targets MIC Range (µg/mL) Resistance Mechanisms Evaded
Pleurain-B1 Ranid amphibians α-helical (predicted) +3 Moderate Gram-negative bacteria Not fully reported Unknown
D-BMAP18 Synthetic design β-sheet +5 High Pseudomonas aeruginosa 4–16 Protease degradation resistance
Brevinin-1A Frog skin secretion α-helical +4 High Broad-spectrum (Gram±) 2–32 Reduced susceptibility to biofilm formation
Polymyxin B1 Bacillus polymyxa Cyclic lipopeptide +5 Very high E. coli, Klebsiella 0.5–2 Binds lipid A, evades LPS modification

Key Observations :

  • Structural Diversity: Pleurain-B1’s predicted α-helical conformation aligns with AMPs like Brevinin-1A, which rely on amphipathic helices to penetrate microbial membranes .
  • Charge and Hydrophobicity : Pleurain-B1’s moderate charge (+3) and hydrophobicity may limit its potency compared to highly cationic peptides like Polymyxin B1 (+5), which exploits electrostatic interactions with negatively charged bacterial membranes .
  • Activity Spectrum : Brevinin-1A exhibits broader activity (MIC 2–32 µg/mL) than Pleurain-B1, attributed to its higher hydrophobicity and membrane-lytic efficiency . Pleurain-B1’s narrower spectrum may reflect evolutionary specialization for amphibian pathogens .
Mechanistic and Resistance Profiles
  • Membrane Interaction : Unlike Polymyxin B1, which targets lipid A in Gram-negative bacteria , Pleurain-B1’s mechanism is less defined but likely involves membrane depolarization, a trait shared with Brevinin-1A .
  • Resistance Evasion: D-BMAP18 resists pulmonary protease degradation, a critical advantage over Pleurain-B1 in clinical settings .
Pharmacokinetic and Therapeutic Potential
  • Stability: Polymyxin B1’s cyclic structure confers serum stability, whereas linear peptides like Pleurain-B1 may require structural optimization (e.g., cyclization or D-amino acid substitution) to enhance bioavailability .
  • Toxicity : Brevinin-1A’s hemolytic activity at high concentrations limits its utility, whereas Pleurain-B1’s antioxidant role may reduce cytotoxicity, though this requires validation .

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